2-氨基-3,4-二氯苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

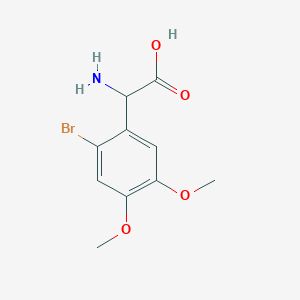

2-Amino-3,4-dichlorobenzoic acid is a compound that is structurally related to various other chlorinated benzoic acids and aminobenzoic acids. While the specific compound 2-amino-3,4-dichlorobenzoic acid is not directly studied in the provided papers, there are several closely related compounds that have been investigated. These include 2-aminobenzoic acid, 2-amino-5-chlorobenzoic acid, 3,5-dichloro-2-hydroxybenzenesulfonic acid, 2-amino-3,5-dichlorobenzonitrile, 4-amino-2-chlorobenzoic acid, 2-amino-4-chlorobenzoic acid, and others with similar substitutions on the benzene ring .

Synthesis Analysis

The synthesis of related compounds often involves the use of chlorination agents to introduce chlorine atoms onto the benzene ring at specific positions. For example, the synthesis of Sm(III) and Tb(III) complexes with 2-aminobenzoic acid and 2-amino-5-chlorobenzoic acid involves coordination of the metal ions to the ligands . Similarly, the synthesis of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid involves the formation of an amide bond between the chlorobenzoyl group and the amino group of the prop-2-enoic acid .

Molecular Structure Analysis

The molecular structure of chlorinated benzoic acids can be significantly affected by the position and number of chlorine substituents. For instance, the crystal structure of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid shows that the molecule crystallizes in the orthorhombic space group and is stabilized by hydrogen bonds . DFT calculations have been used to investigate the equilibrium geometry of ligands such as 2-aminobenzoic acid and its chlorinated derivatives .

Chemical Reactions Analysis

Chlorinated benzoic acids can participate in various chemical reactions, including the formation of complexes with metals, as seen in the case of Sm(III) and Tb(III) complexes . The presence of amino and chloro substituents can influence the reactivity and the type of chemical reactions these compounds can undergo. For example, in the synthesis of supramolecular assemblies, the position of the Cl-substituent on the phenyl ring was found to be crucial for proton transfer between acid/base pairs .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzoic acids are influenced by their molecular structure. The solubility of these compounds in various organic solvents has been studied, and it was found that the solubility increases with temperature and varies depending on the solvent . The thermal stability and biological activity of these compounds have also been investigated, revealing that the chlorine substituents can affect these properties . Additionally, the determination of compounds like 3-amino-4-chlorobenzonic acid by HPLC indicates that these compounds can be analyzed using chromatographic techniques .

科学研究应用

Bioremediation

- Scientific Field: Environmental Science

- Application Summary: 2-Amino-3,4-dichlorobenzoic acid can be produced during the bioremediation of chlorobenzoic acids . Chlorobenzoic acids (CBAs) can be released into the environment from many different sources, including as degradation products of certain herbicides and insecticides .

- Methods of Application: The formation of CBAs, including 2-Amino-3,4-dichlorobenzoic acid, occurs during the degradation of polychlorinated biphenyls (PCBs) by bacteria and white rot fungi .

- Results/Outcomes: The accumulation of CBAs in wastewater or soil can lead to the deceleration or inhibition of degradation of substances of which the CBAs are degradation products .

Synthesis of Pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: 2,4-Dichlorobenzoic acid is used as a reagent during the synthesis of pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives . These derivatives are often used in the development of pharmaceuticals.

- Methods of Application: The specific methods of application would depend on the exact synthesis procedure being used. Typically, this would involve reacting the 2,4-dichlorobenzoic acid with other reagents under controlled conditions to form the desired product .

- Results/Outcomes: The outcome of this application is the successful synthesis of pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives .

Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid

- Scientific Field: Organic Chemistry

- Application Summary: 2-Amino-3,4-dichlorobenzoic acid can be used as a precursor in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This compound is a valuable intermediate in the synthesis of various biologically active compounds and functional materials .

- Methods of Application: The synthesis involves a sequence of reactions including nitration, selective reduction, diazotisation, and chlorination .

- Results/Outcomes: The outcome of this application is the successful synthesis of 2,4-dichloro-3,5-difluorobenzoic acid .

Synthesis of Pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: 2,4-Dichlorobenzoic acid is used as a reagent during the synthesis of pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives . These derivatives are often used in the development of pharmaceuticals.

- Methods of Application: The specific methods of application would depend on the exact synthesis procedure being used. Typically, this would involve reacting the 2,4-dichlorobenzoic acid with other reagents under controlled conditions to form the desired product .

- Results/Outcomes: The outcome of this application is the successful synthesis of pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives .

Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid

- Scientific Field: Organic Chemistry

- Application Summary: 2-Amino-3,4-dichlorobenzoic acid can be used as a precursor in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This compound is a valuable intermediate in the synthesis of various biologically active compounds and functional materials .

- Methods of Application: The synthesis involves a sequence of reactions including nitration, selective reduction, diazotisation, and chlorination .

- Results/Outcomes: The outcome of this application is the successful synthesis of 2,4-dichloro-3,5-difluorobenzoic acid .

安全和危害

属性

IUPAC Name |

2-amino-3,4-dichlorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFCCMCEVBFNHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402090 |

Source

|

| Record name | 2-amino-3,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,4-dichlorobenzoic acid | |

CAS RN |

20776-62-9 |

Source

|

| Record name | 2-amino-3,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde](/img/structure/B1275761.png)

![2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1275763.png)

![6-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1275772.png)

![7-Bromopyrido[2,3-b]pyrazine](/img/structure/B1275775.png)

![Tris[(trifluoromethyl)sulfonyl]methane](/img/structure/B1275778.png)